molecular formula C7H13NO B1265769 8-Azabicyclo[3.2.1]octan-3-ol CAS No. 501-33-7

8-Azabicyclo[3.2.1]octan-3-ol

Cat. No. B1265769
CAS RN: 501-33-7
M. Wt: 127.18 g/mol
InChI Key: YYMCYJLIYNNOMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-azabicyclo[3.2.1]octane derivatives involves straightforward methodologies utilizing readily available starting materials, leading to high-yielding transformations. For example, Casabona, Jiménez, and Cativiela (2007) described the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a proline analogue, highlighting the simplicity and efficiency of the synthetic route (Casabona, Jiménez, & Cativiela, 2007). Additionally, Singh et al. (2007) provided an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid, emphasizing amide activation and the reduction and cyclization of a nitroenamine intermediate (Singh et al., 2007).

Scientific Research Applications

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Methods of Application or Experimental Procedures

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Results or Outcomes

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been successfully applied in the synthesis of tropane alkaloids .

2. Asymmetric 1,3-Dipolar Cycloadditions

Summary of the Application

The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides .

Methods of Application or Experimental Procedures

The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .

Results or Outcomes

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

3. Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1

Summary of the Application

8-Azabicyclo[3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its modulation can have therapeutic implications in conditions like metabolic syndrome and Cushing’s syndrome .

4. NIST Chemistry WebBook

Summary of the Application

The National Institute of Standards and Technology (NIST) uses 8-Azabicyclo[3.2.1]octan-3-ol for reference in their Chemistry WebBook . This database provides thermochemical, thermophysical, and ion energetics data about thousands of compounds .

5. Modulators of 11β-Hydroxysteroid Dehydrogenase Type 1

Summary of the Application

8-Azabicyclo[3.2.1]octan-3-ol can be used as modulators of 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its modulation can have therapeutic implications in conditions like metabolic syndrome and Cushing’s syndrome .

6. NIST Chemistry WebBook

Summary of the Application

The National Institute of Standards and Technology (NIST) uses 8-Azabicyclo[3.2.1]octan-3-ol for reference in their Chemistry WebBook . This database provides thermochemical, thermophysical, and ion energetics data about thousands of compounds .

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-1-2-6(4-7)8-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMCYJLIYNNOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964516
Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nor-psi-tropine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

8-Azabicyclo[3.2.1]octan-3-ol

CAS RN

501-33-7, 7432-11-3, 538-09-0
Record name Pseudonortropine
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Record name Nortropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol
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Record name 8-azabicyclo[3.2.1]octan-3-ol
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Record name Nor-psi-tropine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134.5 - 135 °C
Record name Nor-psi-tropine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031667
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
GR Zheng, S Parkin, LP Dwoskin… - … Section C: Crystal …, 2004 - scripts.iucr.org
The crystal structures of the title compounds, 2α,4α-dibenzyl-3α-tropanol (2α,4α-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3α-ol), C22H27NO, (I), and 2α,4α-dibenzyl-3β-tropanol (2α,…
Number of citations: 4 scripts.iucr.org
GB Varty, SX Lu, CA Morgan… - … of Pharmacology and …, 2008 - ASPET
Orphanin FQ/nociceptin (OFQ/N) is the endogenously occurring peptide ligand for the nociceptin opioid receptor (NOP) that produces anxiolytic-like effects in mice and rats. The present …
Number of citations: 85 jpet.aspetjournals.org
NM Paul, M Taylor, R Kumar… - Journal of medicinal …, 2008 - ACS Publications
Discovering dopamine D2-like receptor subtype-selective ligands has been a focus of significant investigation. The D2R-selective antagonist 3-[4-(4-chlorophenyl)-4-hydroxypiperidinyl]…
Number of citations: 31 pubs.acs.org
RL Clarke, ML Heckeler - The Journal of Organic Chemistry, 1978 - ACS Publications
Absolute configuration of (+)-methyl 8-methyl-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate Page 1 4586 J. Org. Chem., Vol. No. 24,1978 Clarke and Heckeler Acknowledgment . The …
Number of citations: 2 pubs.acs.org
RL McLeod, DB Tulshian, DC Bolser, GB Varty… - European journal of …, 2010 - Elsevier
We describe the pharmacological and pharmacokinetic profiles of SCH 486757, a nociceptin/orphanin FQ peptide (NOP) receptor agonist that has recently entered human clinical …
Number of citations: 30 www.sciencedirect.com
K Kosieradzka, P Le Faouder, R Molinié, E Gentil… - Phytochemistry …, 2014 - Elsevier
Selected strains of Pseudomonas bacteria can degrade tropane alkaloids to obtain both nitrogen and carbon for growth. In order to probe the mechanisms of the catabolic enzymes …
Number of citations: 4 www.sciencedirect.com
S Ronsisvalle, G Arico, AM Cova… - Die Pharmazie-An …, 2016 - ingentaconnect.com
Two novel 8-azabicyclo[3.2.1]octan-3-ol derivatives, 11a and 11b, with high affinity for sigma-2 receptors and a very good sigma-1/sigma-2 selectivity ratio were synthesized. In …
Number of citations: 14 www.ingentaconnect.com
JFW Keana, GS Heo, GT Gaughan - The Journal of Organic …, 1985 - ACS Publications
Dimethylnortropinone nitroxide 6 was converted into bicyclic ketones 8-10. Rearrangement of the corresponding oxime derivatives 14 and 16 led, respectively, to lactams 18 and 19. …
Number of citations: 39 pubs.acs.org
M Tamm, A Kunst, M Stadler, E Herdtweck - Organometallics, 2007 - ACS Publications
A CH-activation and deprotonation of 8-methyl-8-azabicyclo[3.2.1]oct-2-ene (tropidine, 1) occurs upon reaction with TiCl 4 and ZrCl 4 to afford the allyl complexes monotropidinyl …
Number of citations: 10 pubs.acs.org
EJ Thomas, CF Vickers - Tetrahedron: Asymmetry, 2009 - Elsevier
A stereoselective Mannich reaction between an (S)-tert-butylsulfinimine and methyl (S)-4-benzyloxy-3-methylbutanoate followed by treatment with acid and N-protection was used to …
Number of citations: 22 www.sciencedirect.com

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